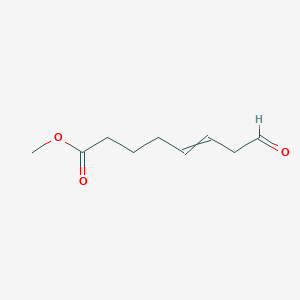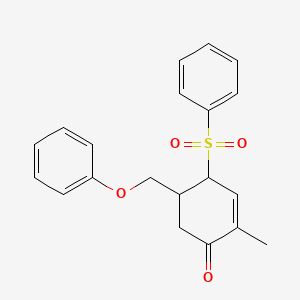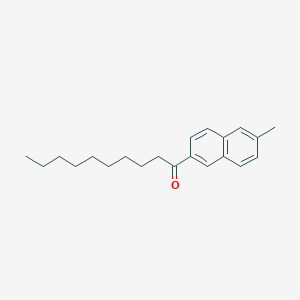
2-Bromo-1,3-dimethoxy-5-pentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dimethoxy-5-pentylbenzene is an organic compound with the molecular formula C13H19BrO2. It is a derivative of benzene, characterized by the presence of bromine, methoxy, and pentyl groups attached to the benzene ring. This compound is an intermediate in the synthesis of various cannabinoids, including 8-Hydroxycannabinol, a metabolite of Cannabinol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-5-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethoxy-5-pentylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2-Bromo-1,3-dimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon, 1,3-dimethoxy-5-pentylbenzene.
科学的研究の応用
2-Bromo-1,3-dimethoxy-5-pentylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly cannabinoids.
Biology: Studying the metabolic pathways of cannabinoids and their interactions with biological systems.
Medicine: Researching the pharmacological effects of cannabinoids and their potential therapeutic applications.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Bromo-1,3-dimethoxy-5-pentylbenzene involves its role as an intermediate in the synthesis of cannabinoids. The compound undergoes various chemical transformations to form active cannabinoids, which interact with cannabinoid receptors (CB1 and CB2) in the body. These interactions modulate various physiological processes, including pain perception, appetite, and mood .
類似化合物との比較
Similar Compounds
1,3-Dimethoxy-5-pentylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,3-dimethoxybenzene: Lacks the pentyl group, affecting its hydrophobicity and interaction with biological membranes.
2-Bromo-1,3-dimethoxy-5-methylbenzene: Contains a methyl group instead of a pentyl group, influencing its physical and chemical properties.
Uniqueness
2-Bromo-1,3-dimethoxy-5-pentylbenzene is unique due to the presence of both bromine and pentyl groups, which confer specific reactivity and hydrophobic characteristics. These features make it a valuable intermediate in the synthesis of cannabinoids and other complex organic molecules.
特性
CAS番号 |
82078-06-6 |
|---|---|
分子式 |
C13H19BrO2 |
分子量 |
287.19 g/mol |
IUPAC名 |
2-bromo-1,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h8-9H,4-7H2,1-3H3 |
InChIキー |
RNIRAPKCOBGWHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)


![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)



![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)

